molecular formula C21H22N4O4S B2519463 2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 898618-80-9

2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2519463
CAS No.: 898618-80-9
M. Wt: 426.49
InChI Key: RNHGRDCYMBVBOS-UHFFFAOYSA-N
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Description

2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

Compounds with specific functional groups like methoxybenzyl and acetamide have been synthesized for various purposes, including imaging. For example, a study by J. Prabhakaran et al. (2006) discusses the synthesis of a compound for imaging 5-HT2A receptors through positron emission tomography (PET) studies. Although the specific compound was found not suitable for PET imaging of 5-HT2A receptors, the approach highlights the potential of similar compounds in diagnostic imaging and receptor mapping (Prabhakaran et al., 2006).

Anticancer Activity

Compounds featuring acetamide groups have been explored for their anticancer activities. For instance, Nawar S. Hamad et al. (2010) synthesized a series of naphthalene derivatives, including acetamide functionalities, and evaluated them for anti-HIV activity. One of the derivatives showed potent inhibitory activity against HIV-1, suggesting potential for antiviral and possibly anticancer applications (Hamad et al., 2010).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds based on benzodifuran structures with acetamide groups has been reported, showing significant anti-inflammatory and analgesic activities. A. Abu‐Hashem et al. (2020) described the synthesis and biological evaluation of these compounds, indicating their potential as COX-2 inhibitors and for their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Bioactive Metabolites from Marine Actinobacteria

Marine actinobacteria have been identified as sources of novel compounds with various biological activities. M. P. Sobolevskaya et al. (2007) isolated compounds from Streptomyces sp. that exhibit cytotoxic activities, demonstrating the potential of natural products in drug discovery and development (Sobolevskaya et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological molecules in the body. The specific interactions would depend on the structure of the compound and the nature of the target molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or to reduce any associated hazards .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-13-4-9-18(29-3)16(10-13)22-19(26)12-30-21-23-20(27)17(24-25-21)11-14-5-7-15(28-2)8-6-14/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHGRDCYMBVBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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